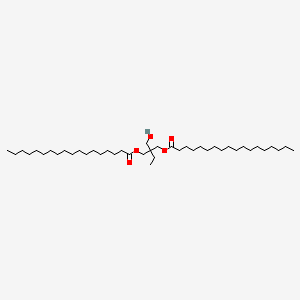

Octadecanoic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediyl ester

Description

Properties

CAS No. |

66753-01-3 |

|---|---|

Molecular Formula |

C42H82O5 |

Molecular Weight |

667.1 g/mol |

IUPAC Name |

[2-(hydroxymethyl)-2-(octadecanoyloxymethyl)butyl] octadecanoate |

InChI |

InChI=1S/C42H82O5/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(44)46-38-42(6-3,37-43)39-47-41(45)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h43H,4-39H2,1-3H3 |

InChI Key |

CQDMCVJMVGGZHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Scientific Research Applications

Octadecanoic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediyl ester, also known as stearic acid 2-ethyl-2-(hydroxymethyl)-1,3-propanediol ester, is a fatty acid ester derived from octadecanoic acid (commonly known as stearic acid) and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol. It has a molecular formula of C42H82O5 and a molecular weight of approximately 658.98 g/mol. This compound is characterized by its long hydrophobic hydrocarbon chain, which contributes to its properties as a surfactant and emulsifier in various applications.

Chemical behavior

The chemical behavior of this compound can be understood through its reactivity as an ester. It can undergo hydrolysis in the presence of water and an acid or base catalyst, breaking down into octadecanoic acid and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol. Additionally, it can participate in transesterification reactions with other alcohols to form different esters and glycerides.

Research and Biological Activities

Research indicates that octadecanoic acid derivatives exhibit various biological activities. These compounds can possess antimicrobial properties and may also act as anti-inflammatory agents. The long-chain fatty acids are known to influence cell membrane fluidity and can modulate signaling pathways related to lipid metabolism and inflammation.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Octadecanoic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediyl ester

- CAS Registry Number : 13081-97-5

- Synonyms: Pentaerythritol distearate, 2,2-Bis(hydroxymethyl)propane-1,3-diyl distearate

- Molecular Formula : C₄₁H₈₀O₆

- Molecular Weight : 669.07 g/mol

Structural Features: The compound is a diester derived from a neopentyl glycol backbone (2-ethyl-2-(hydroxymethyl)-1,3-propanediol) esterified with two stearic acid (octadecanoic acid) chains. The presence of hydroxymethyl groups and a branched ethyl group distinguishes its steric and electronic properties from linear diol esters .

Applications: Primarily used as a nonionic surfactant and lubricant due to its amphiphilic structure. Its high thermal stability and low volatility make it suitable for industrial applications, including polymer processing and coatings .

Structural and Functional Analogues :

The compound belongs to the fatty acid ester family, with key structural variations in the diol backbone, esterification sites, and acyl chain lengths. Below is a comparative analysis:

Key Differences :

Backbone Complexity :

- The target compound’s branched diol backbone (2-ethyl-2-(hydroxymethyl)) provides steric hindrance, reducing crystallization compared to linear diols like 1,3-propanediol .

- Phosphorylated analogues (e.g., CAS 2346600–12–0) introduce phosphate groups , enhancing flame retardancy but increasing polarity .

Acyl Chain Impact: Longer chains (e.g., stearic acid, C₁₈) increase hydrophobicity and melting points. Shorter chains (e.g., hexanoic acid, C₆) improve solubility in organic solvents .

Degree of Esterification :

- Tetraesters (e.g., pentaerythritol tetrastearate) exhibit higher molecular weights and viscosity, making them suitable for greases, whereas diesters balance fluidity and lubricity .

Research Findings :

- Environmental Impact : Phosphorylated esters () are subject to EPA regulations due to persistence in ecosystems, highlighting the need for greener alternatives .

Q & A

Q. What are the established synthetic methodologies for Octadecanoic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediyl ester?

The synthesis typically involves esterification of stearic acid (octadecanoic acid) with a triol derivative, such as 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, using acid catalysts (e.g., sulfuric acid) under controlled conditions. Reaction monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) is critical to track esterification progress and optimize yields. Solvents like toluene or dichloromethane are often employed to enhance reaction efficiency .

Q. How is the structural integrity of this compound confirmed in experimental settings?

Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is used to verify ester linkages and branching. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl at ~3200–3500 cm, ester carbonyl at ~1700–1750 cm). Mass spectrometry (MS) confirms molecular weight (669.07 g/mol) and fragmentation patterns .

Q. What are the key physicochemical properties influencing its applications in material science?

The compound’s nonionic surfactant properties arise from its amphiphilic structure: a hydrophobic stearic acid chain and a hydrophilic polyol core. Its molecular weight (CHO), density (~0.956 g/cm), and melting point (dependent on branching) dictate solubility in organic solvents and compatibility with polymer matrices .

Advanced Research Questions

Q. How can discrepancies in purity assessments between HPLC and GC methods be resolved?

Purity conflicts may stem from residual solvents or unreacted starting materials. Cross-validate results using orthogonal techniques:

Q. What computational approaches predict the compound’s thermal stability under stress conditions?

Molecular dynamics (MD) simulations using force fields (e.g., AMBER or CHARMM) model thermal decomposition pathways. Density functional theory (DFT) calculates bond dissociation energies, focusing on ester linkages and branching points. Experimental validation via thermogravimetric analysis (TGA) at 10°C/min under nitrogen provides decomposition onset temperatures .

Q. How does branching affect its interaction with hydrophobic matrices in composite materials?

The 2-ethyl-2-(hydroxymethyl) branching reduces crystallinity, enhancing miscibility with polymers like polyethylene. Use fluorescence probing or small-angle X-ray scattering (SAXS) to study dispersion. Compare with linear analogs (e.g., pentaerythritol distearate) to isolate branching effects .

Q. What strategies mitigate data contradictions in toxicity studies?

Conflicting toxicity results (e.g., endocrine disruption potential) may arise from impurities or assay variability. Implement:

- High-Resolution MS : Screen for trace contaminants (e.g., unreacted stearic acid).

- Structured Testing : Follow OECD guidelines (e.g., Guideline 422 for combined toxicity assays) with GLP compliance.

- Dose-Response Modeling : Use Hill equations to distinguish compound-specific effects from noise .

Methodological Notes

- Synthesis Optimization : Adjust catalyst concentration (0.5–2% HSO) and reflux time (4–8 hrs) to balance yield and side reactions .

- Spectroscopic Pitfalls : Overlapping NMR peaks from branching require 2D techniques (e.g., HSQC) for unambiguous assignment .

- Thermal Analysis : Couple TGA with differential scanning calorimetry (DSC) to correlate mass loss with phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.